molecular formula C11H9FN2O3 B1327155 Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 1018125-37-5

Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No. B1327155
M. Wt: 236.2 g/mol
InChI Key: JPHYBXRGMMEZJJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a compound that is likely to possess interesting chemical and biological properties due to the presence of the oxadiazole ring and the fluorophenyl group. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, suggesting potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as refluxing specific precursors or employing one-pot synthesis methods. For instance, a one-pot synthesis method using sodium dithionite as a reductive cyclizing agent in DMSO medium was employed to create ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate . Similarly, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was synthesized using trisodium citrate dihydrate as a catalyst . These methods could potentially be adapted for the synthesis of Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using single-crystal X-ray diffraction, which provides detailed information about the crystal system, lattice parameters, and intermolecular interactions . For example, the crystal structure of a compound with a 4-fluorophenyl group was found to crystallize in the orthorhombic space group . These analyses are crucial for understanding the molecular conformation and potential reactivity of Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures to Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate can be inferred from their interactions with biological targets or their behavior in various chemical environments. For instance, compounds with the oxadiazole moiety have shown remarkable anti-TB activity and superior anti-microbial activity . These findings suggest that Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate may also exhibit significant biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as NMR, IR, Mass spectral studies, and thermogravimetric analysis (TGA) . These studies provide insights into the stability, solubility, and electronic properties of the compounds. For example, the synthesized compounds were characterized by their crystalline systems and the presence of specific intermolecular hydrogen bonds, which could influence the solubility and melting points of these materials .

Scientific Research Applications

  • Antimicrobial and Biological Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which include the oxadiazole nucleus, have been investigated for their antimicrobial, antilipase, and antiurease activities. Some derivatives were found to possess significant antimicrobial activity against test microorganisms (Başoğlu et al., 2013).

  • Building Blocks in Medicinal Chemistry : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a related compound, serves as a versatile building block in medicinal chemistry. It can be modified by various nucleophiles to form biologically relevant molecules (Jakopin, 2018).

  • Antihypertensive Activity : Derivatives of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid have shown antihypertensive activity in animal models. This indicates potential applications in cardiovascular drug development (Santilli & Morris, 1979).

  • Inhibitory Activity Against Xanthine Oxidase : Compounds derived from ethyl 3-phenyl-1H-pyrazole-5-carboxylate, related to the oxadiazole class, have demonstrated in vitro xanthine oxidase inhibitory activity, which could be relevant in the treatment of gout or related conditions (Qi et al., 2015).

  • Insecticidal Activities : Novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles have been synthesized and evaluated for their insecticidal properties, indicating potential applications in pest control (Shi et al., 2000).

  • Cytotoxic Evaluation for Cancer Research : Derivatives containing the 1,3,4-oxadiazole moiety have been synthesized and assessed for their anticancer properties, with some compounds showing notable cytotoxicity against cancer cell lines (Adimule et al., 2014).

  • Crystal Structure Analysis : Studies on the crystal structure of various ethyl oxadiazole derivatives provide insights into their molecular configurations, which is crucial for understanding their potential applications in drug design (Beltrame et al., 1993).

  • Antibacterial Activities : Some 1,3,4-oxadiazole derivatives have shown remarkable antibacterial activities, indicating potential use in developing new antimicrobial agents (Jafari et al., 2017).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It also includes precautions to be taken while handling the compound .

Future Directions

This involves discussing potential applications of the compound in various fields like medicine, agriculture, and industry. It also includes discussing areas of research that could be explored .

properties

IUPAC Name

ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHYBXRGMMEZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

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